
cyclooctane-1,5-diol
概要
説明
cyclooctane-1,5-diol: is an organic compound with the molecular formula C8H16O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclooctane ring. This compound is known for its unique structural properties and is used in various chemical syntheses and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: cyclooctane-1,5-diol can be synthesized through the reduction of 1,5-cyclooctanedione. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction typically occurs at room temperature and yields this compound as the major product .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1,5-cyclooctanedione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is efficient and scalable for large-scale production .
化学反応の分析
Types of Reactions: cyclooctane-1,5-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,5-cyclooctanedione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclooctane by using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 1,5-Cyclooctanedione.
Reduction: Cyclooctane.
Substitution: 1,5-Dichlorocyclooctane.
科学的研究の応用
cyclooctane-1,5-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of cyclooctane-1,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, protein folding, and other cellular processes .
類似化合物との比較
cis-1,2-Cyclooctanediol: Another diol with hydroxyl groups at different positions on the cyclooctane ring.
trans-1,2-Cyclooctanediol: A stereoisomer with different spatial arrangement of hydroxyl groups.
1,4-Cyclohexanediol: A diol with a smaller cyclohexane ring and hydroxyl groups at different positions.
Uniqueness: cyclooctane-1,5-diol is unique due to its specific hydroxyl group positions on the cyclooctane ring, which confer distinct chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications and industrial processes .
特性
IUPAC Name |
cyclooctane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-7-3-1-4-8(10)6-2-5-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXUVOJBGHQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCC(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177971 | |
| Record name | cis-Cyclooctane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23418-82-8 | |
| Record name | cis-Cyclooctane-1,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Cyclooctane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-cyclooctane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research papers highlight the importance of molecular structure in aqueous solutions. How does the structure of cis-1,5-cyclooctanediol influence its interactions in aqueous environments?
A1: While the provided research papers don't specifically investigate the behavior of cis-1,5-cyclooctanediol in aqueous solutions, they offer valuable insights into how similar cyclic molecules interact. [, ] The research emphasizes that the position and number of hydroxyl (-OH) groups on cyclic molecules significantly impact their interactions with water molecules. [] These interactions are crucial for understanding a molecule's solubility, stability, and potential biological activity in aqueous environments. The presence of two hydroxyl groups in cis-1,5-cyclooctanediol suggests it could participate in hydrogen bonding with water, influencing its solubility and behavior in biological systems.
Q2: One of the studies mentions using electrophoretic zymograms to investigate oxidoreductases involved in the reduction of carbonyl compounds. Could similar techniques be employed to study potential metabolic pathways of cis-1,5-cyclooctanediol?
A2: The study demonstrating the use of electrophoretic zymograms to analyze oxidoreductase activity with various substrates, including cyclic alcohols like 1,4-cyclooctanediol and cis-1,5-cyclooctanediol, suggests a potential avenue for investigating cis-1,5-cyclooctanediol metabolism. [] By employing similar techniques with appropriate enzyme sources and cofactors, researchers could identify enzymes capable of metabolizing cis-1,5-cyclooctanediol, shedding light on its metabolic fate and potential downstream effects.
A3: While the abstract mentioning the X-ray crystal structure analysis of cis-1,5-cyclooctanediol lacks detailed information, determining a molecule's crystal structure is fundamentally important. [] It provides a three-dimensional representation of the molecule's atomic arrangement, revealing crucial information about bond lengths, bond angles, and overall molecular conformation. This structural information is invaluable for understanding a molecule's physical and chemical properties, including its stability, reactivity, and potential interactions with other molecules, including biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


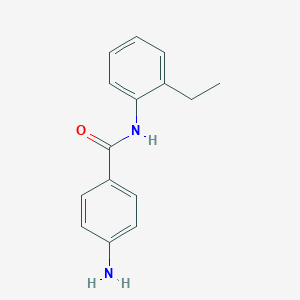
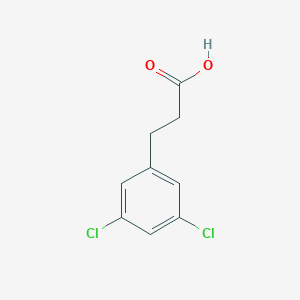
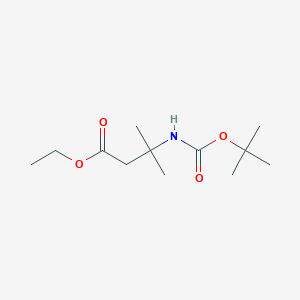
![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)
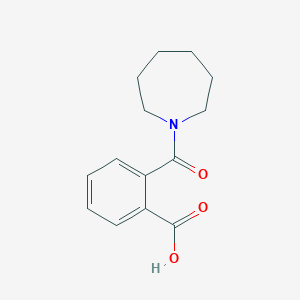
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)
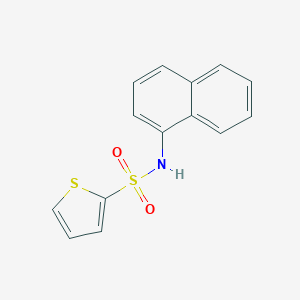
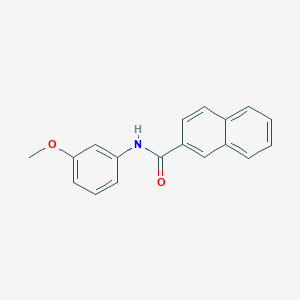
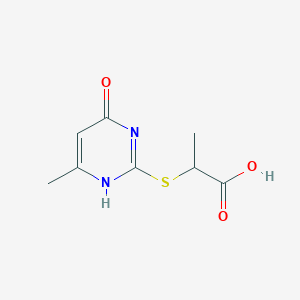
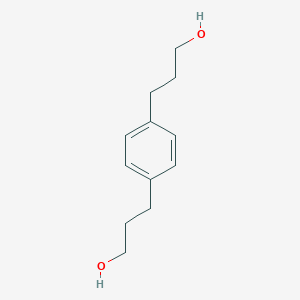
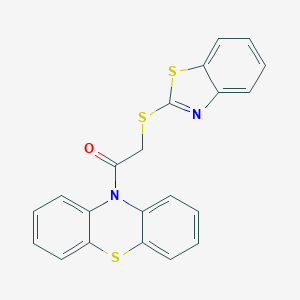
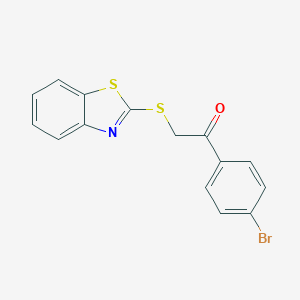
![2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B183861.png)

